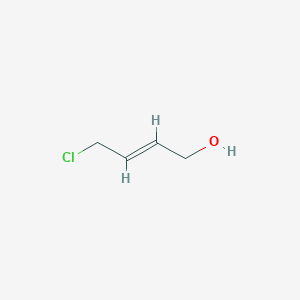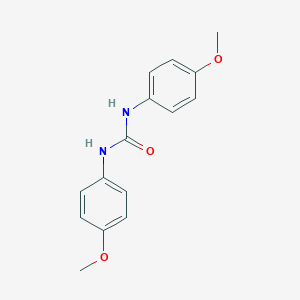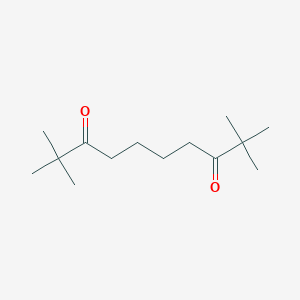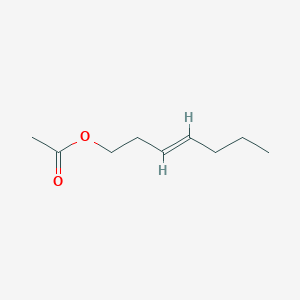
(E)-Hept-3-enyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-Hept-3-enyl acetate is a chemical compound that is commonly used in the fragrance industry. It is a colorless liquid that has a fruity odor and is used in perfumes, soaps, and other personal care products. This compound is also found in some fruits such as apples, bananas, and strawberries.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- 3-Oxo-3-thia-2-azabicyclo[2.2.1]hept-5-en-2-carboxylates : The isolation and characterization of related bicyclic compounds, involving ring opening to produce thiosulfonates or methyl sulfides, provide insights into complex chemical processes and potential applications in synthesis and material sciences (Guideri & Ponticelli, 2012).
Chemical Reactions and Polymerization
- Reaction with Norbornene Derivatives : Studies on the reaction of similar compounds with norbornene derivatives, relevant to metal-catalyzed addition polymerization, indicate potential applications in developing new polymeric materials (Kang & Sen, 2004).
- Esters Synthesis by Addition to Bicyclo[2.2.1]hept-2-ene Hydrocarbons : The synthesis of new alicyclic esters, including acetates with pleasant odors, highlights potential applications in the fragrance industry and synthetic perfumes (Mamedov, Gadzhieva, & Alimardanov, 2003).
Biological and Pharmacological Aspects
- Benzyl Derivatives with Binding Affinity for Human Receptors : Related benzyl derivatives show binding affinity for human opioid or cannabinoid receptors, suggesting potential implications in psychoactive studies and drug development (Gao et al., 2011).
Biofuel and Energy Applications
- Biosynthesis of (R)-3-Hydroxybutyric Acid from Syngas-Derived Acetate : Utilizing acetate for the biosynthesis of important chemical intermediates in engineered bacteria highlights potential applications in sustainable chemical production and biofuel development (Fei, Luo, Lai, & Wu, 2021).
Eigenschaften
CAS-Nummer |
1576-77-8 |
|---|---|
Produktname |
(E)-Hept-3-enyl acetate |
Molekularformel |
C9H16O2 |
Molekulargewicht |
156.22 g/mol |
IUPAC-Name |
[(E)-hept-3-enyl] acetate |
InChI |
InChI=1S/C9H16O2/c1-3-4-5-6-7-8-11-9(2)10/h5-6H,3-4,7-8H2,1-2H3/b6-5+ |
InChI-Schlüssel |
AAYIYWGTGAUKQY-AATRIKPKSA-N |
Isomerische SMILES |
CCC/C=C/CCOC(=O)C |
SMILES |
CCCC=CCCOC(=O)C |
Kanonische SMILES |
CCCC=CCCOC(=O)C |
Dichte |
0.885-0.887(d20/4) |
Andere CAS-Nummern |
1576-78-9 1576-77-8 |
Physikalische Beschreibung |
colourless liquid |
Löslichkeit |
soluble in alcohol, fixed oils; insoluble in wate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



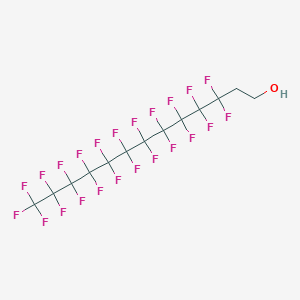
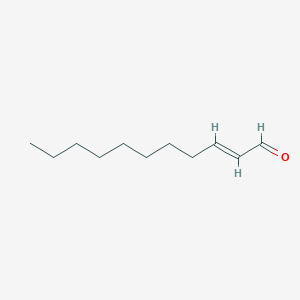


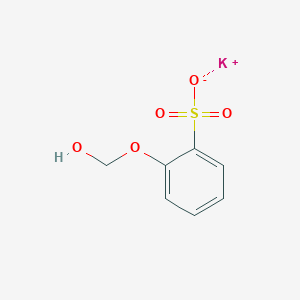
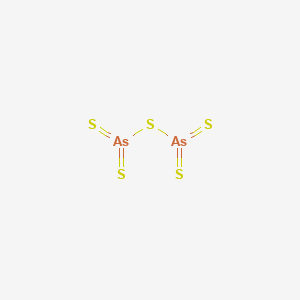
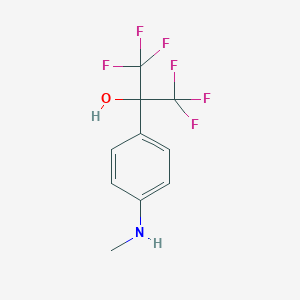

![9,10-Anthracenedione, 1-hydroxy-4-[[4-[(methylsulfonyl)oxy]phenyl]amino]-](/img/structure/B75086.png)

